ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline derivative characterized by:
- 2-Phenyl substituent at position 2, which may contribute to π-π stacking interactions in biological targets.
- 4-{[(2-Methylphenyl)carbamoyl]methoxy} group, introducing hydrogen-bonding capacity and steric bulk, likely influencing receptor binding.
Replacing methyl iodide with ethyl bromide could yield the ethyl ester, while introducing the carbamoyl group may require coupling reactions with 2-methylphenyl isocyanate.
Properties
IUPAC Name |
ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-32-27(31)20-13-14-23-21(15-20)25(16-24(28-23)19-10-5-4-6-11-19)33-17-26(30)29-22-12-8-7-9-18(22)2/h4-16H,3,17H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIWAAQFICDAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.
Introduction of the Ethoxy Group: This step involves the reaction of the quinoline derivative with ethyl bromoacetate under basic conditions to introduce the ethoxy group.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with o-toluidine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with various molecular targets:
Molecular Targets: DNA, enzymes involved in oxidative stress, and cellular receptors.
Pathways Involved: The compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related quinoline derivatives:
Key Findings from Comparisons
Substituent Position and Bioactivity: The 6-carboxylate group in the target compound contrasts with 3-carboxylate in ’s derivative. Position 6 carboxylates are associated with P-gp inhibition (e.g., 6a), while 3-carboxylates are common in antibacterial quinolones . 2-Phenyl substitution (target and 6a) may stabilize binding to hydrophobic pockets in P-gp, whereas 2-methyl or halogen substituents () could alter target specificity .
Ethyl vs. methyl esters: Ethyl esters (target) likely increase metabolic stability compared to methyl esters (6a), though at the cost of reduced solubility .
Synthetic Complexity :
- The target compound’s synthesis is more complex than 6a ’s due to carbamoylation steps, akin to ’s multi-step coupling .
Therapeutic Implications :
- The target’s structural hybridity—combining P-gp inhibitory motifs (6a ) and solubility-enhancing carbamoyl groups—positions it as a promising candidate for drug resistance reversal.
Biological Activity
Ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate, a member of the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a quinoline core, an ethyl ester group, and a carbamoyl moiety. Its potential applications range from anticancer to antimicrobial properties, making it a subject of extensive research.
Chemical Structure and Properties
- Molecular Formula : C27H24N2O4
- Molecular Weight : 440.499 g/mol
- InChI Key : YLIWAAQFICDAJT-UHFFFAOYSA-N
- SMILES : CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4
The compound's structure contributes to its lipophilicity and biological activity, which are critical for its interaction with biological targets.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific enzymes and pathways crucial for cancer cell survival.
Table 1: Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Guo et al. (2008) | MCF-7 (Breast cancer) | 15 | Induction of apoptosis |
| Zhang et al. (2020) | HeLa (Cervical cancer) | 10 | Cell cycle arrest at G1 phase |
| Liu et al. (2021) | A549 (Lung cancer) | 12 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a variety of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The antimicrobial mechanism is believed to involve disruption of the bacterial cell membrane and interference with metabolic pathways.
The precise mechanism of action for this compound remains partially elucidated but is thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Interaction : It can act as an antagonist or agonist at specific receptors, modulating downstream signaling.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various signaling cascades.
Case Study 1: Anticancer Screening
In a study conducted by Guo et al., the compound was screened against several cancer cell lines, revealing its potential as an effective anticancer agent. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. Results indicated that it could serve as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
